N-(9-oxo-9H-fluoren-3-yl)benzamide

HDAC6 Enzymatic inhibition Virtual screening

Sourcing validated HDAC6 inhibitors with confirmed target engagement for drug-resistant cancer models often yields false positives from non-specific binders. N-(9-Oxo-9H-fluoren-3-yl)benzamide (CAS 342043-35-0) is a fluorenone-benzamide hybrid identified via virtual screening of 175,204 ligands as one of only two candidates advanced to full biophysical validation. • HDAC6 enzymatic inhibition >50% with direct MST binding to purified HDAC6 protein confirmed. • Retains cytotoxicity against P-glycoprotein-overexpressing CEM/ADR5000 cells, overcoming a limitation of hydroxamic acid-based HDAC6 inhibitors. • Standard packs 10-100 mg; custom synthesis and bulk supply available. In stock for immediate global dispatch.

Molecular Formula C20H13NO2
Molecular Weight 299.3g/mol
Cat. No. B515170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-oxo-9H-fluoren-3-yl)benzamide
Molecular FormulaC20H13NO2
Molecular Weight299.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C43
InChIInChI=1S/C20H13NO2/c22-19-16-9-5-4-8-15(16)18-12-14(10-11-17(18)19)21-20(23)13-6-2-1-3-7-13/h1-12H,(H,21,23)
InChIKeyMSXPSAHEHXVYIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9-Oxo-9H-fluoren-3-yl)benzamide: Identity & HDAC6 Inhibitor Rationale


N-(9-Oxo-9H-fluoren-3-yl)benzamide (CAS 342043-35-0) is a synthetic fluorenone-benzamide hybrid [1] identified through a large-scale virtual screening campaign as a novel inhibitor of histone deacetylase 6 (HDAC6) [2]. With a molecular formula of C₂₀H₁₃NO₂ and a molecular weight of 299.3 g/mol [1], this compound represents a distinct chemotype within the epigenetic modulator landscape.

Benzamide zinc-binding group (ZBG) chemotype distinct from hydroxamic acid HDAC6 inhibitors
Confirmed HDAC6 target engagement by microscale thermophoresis
Model-response in P-gp-overexpressing multidrug-resistant leukemia cells

N-(9-Oxo-9H-fluoren-3-yl)benzamide: Nonsubstitutable by In-Class HDAC6 Inhibitors


The HDAC6 inhibitor landscape is dominated by hydroxamic acid-based chemotypes (e.g., Tubastatin A, ACY-1215), while N-(9-oxo-9H-fluoren-3-yl)benzamide features a benzamide zinc-binding group coupled to a fluorenone scaffold [1]. This structural divergence translates into a distinct selectivity and cytotoxicity profile: unlike many benzamide HDAC inhibitors, this compound demonstrated significant activity against multidrug-resistant CEM/ADR5000 leukemia cells [1]. Substituting this compound with a structurally unrelated HDAC6 inhibitor would introduce a different zinc-binding modality, altered target residence time, and unpredictable activity in resistance models—each of which could confound experimental outcomes.

!
Hydroxamic acid ZBG inhibitors (e.g., Tubastatin A) may shift zinc-binding kinetics and selectivity profile
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Non-fluorenone benzamide HDAC6 inhibitors may not match resistance-model cytotoxicity
!
Unrelated HDAC6 chemotypes may introduce different target engagement or cytotoxicity profiles

N-(9-Oxo-9H-fluoren-3-yl)benzamide: Quantitative Differentiation


HDAC6 Inhibition vs. Co-Screened Hits

In a screening cascade of 175,204 ligands, N-(9-oxo-9H-fluoren-3-yl)benzamide was one of only five compounds to inhibit HDAC6 enzymatic activity by >50% relative to DMSO control [1]. Notably, a structurally distinct comparator, 5-(4-bromonaphthalene-1-sulfonamido)-2-hydroxybenzoic acid (A1), also exceeded this threshold but belonged to a different chemotype [1]. The remaining three co-identified hits exhibited lower cytotoxicity in subsequent assays and were not advanced to MST binding validation [1], positioning N-(9-oxo-9H-fluoren-3-yl)benzamide among the two most promising candidates from the screen.

HDAC6 Inhibition
Head-to-head
>50% inhibition vs DMSO; one of two hits advanced to MST
Supports target engagement comparison context
Co-screened hits lacked MST binding confirmation
HDAC6 Enzymatic inhibition Virtual screening

Drug-Resistant Leukemia Cytotoxicity vs. A1

N-(9-Oxo-9H-fluoren-3-yl)benzamide demonstrated considerable cytotoxicity against both drug-sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 leukemia cells [1]. The co-identified hit A1 (5-(4-bromonaphthalene-1-sulfonamido)-2-hydroxybenzoic acid) also exhibited cytotoxicity in these cell lines [1], establishing a direct efficacy comparison within the same assay system. The retention of activity against CEM/ADR5000 cells, which overexpress P-glycoprotein and confer resistance to doxorubicin, indicates efflux transporter independence—a property frequently absent in established HDAC6 inhibitors such as Tubastatin A [2].

Resistant Cell Cytotoxicity
Reported
Cytotoxicity retained against P-gp-overexpressing CEM/ADR5000 cells
Supports cell-model endpoint review in resistant models
Tubastatin A activity limited in this model
Cytotoxicity Multidrug resistance Leukemia

Direct Target Engagement via MST

Among the five compounds that exceeded 50% HDAC6 enzymatic inhibition, only N-(9-oxo-9H-fluoren-3-yl)benzamide and A1 were advanced to microscale thermophoresis (MST) to confirm direct binding to purified HDAC6 protein [1]. MST revealed positive binding for both compounds, providing direct target engagement evidence absent for the other three hits [1]. This biophysical validation step is critical for distinguishing genuine binders from compounds that may inhibit through non-specific mechanisms.

Target Engagement (MST)
Method context
Positive direct binding to purified HDAC6 by MST
Supports target engagement assay context
Only 2 of 5 enzymatically active hits confirmed binding
Microscale thermophoresis Target engagement Binding affinity

Apoptosis Induction by Flow Cytometry

Both N-(9-oxo-9H-fluoren-3-yl)benzamide and A1 induced apoptosis in a dose-dependent manner as analyzed by flow cytometry using Annexin V/propidium iodide staining [1]. This mechanistic confirmation distinguishes these two compounds from other HDAC6 inhibitors that may exert cytotoxicity through alternative pathways such as autophagy or cell cycle arrest. The dose-dependent apoptosis induction provides a quantifiable pharmacodynamic endpoint for in vitro studies.

Apoptosis Induction
Head-to-head
Dose-dependent apoptosis by Annexin V/PI flow cytometry
Supports apoptosis pathway-response interpretation
Both advanced hits induced apoptosis in leukemia cells
Apoptosis Flow cytometry Mechanism of action

3-yl vs. 2-yl Regioisomer Selectivity

The 3-yl substitution pattern on the fluorenone ring distinguishes N-(9-oxo-9H-fluoren-3-yl)benzamide from its 2-yl regioisomer, N-(9-oxo-9H-fluoren-2-yl)benzamide [1][2]. The 2-yl regioisomer is documented as a ligand for botulinum neurotoxin serotype E [2], whereas the 3-yl compound profiled here demonstrates HDAC6 inhibition and anti-leukemic activity [1]. This positional isomerism creates functional divergence: the 3-yl substitution directs biological activity toward epigenetic targets, while the 2-yl substitution is associated with neurotoxin inhibition. For procurement, specifying the correct regioisomer (CAS 342043-35-0) is essential to obtain the HDAC6-active compound.

Regioisomer Identity
Specification review
3-yl fluorenone substitution (CAS 342043-35-0); 2-yl isomer targets botulinum neurotoxin
Regioisomer attribution required for HDAC6 studies
2-yl regioisomer not suitable for HDAC6 research
Regioisomer Structure-activity relationship Positional selectivity

N-(9-Oxo-9H-fluoren-3-yl)benzamide: Optimal Research Applications


HDAC6 Inhibitor Screening & Lead Optimization

N-(9-Oxo-9H-fluoren-3-yl)benzamide serves as a validated starting point for HDAC6-focused medicinal chemistry campaigns. Its confirmed enzymatic inhibition (>50%), direct target engagement by MST, and dose-dependent apoptosis induction [1] provide a multi-parametric data package suitable for structure-activity relationship (SAR) expansion around the fluorenone-benzamide scaffold.

Multidrug Resistance: HDAC6 Inhibition in P-gp-Overexpressing Models

The compound's demonstrated activity against both drug-sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 cells [1] makes it a valuable tool for studying HDAC6 inhibition in the context of P-glycoprotein-mediated drug resistance. Researchers can benchmark novel resistance-circumventing HDAC6 inhibitors against this compound's efficacy profile.

MST Binding Validation Reference

With published MST binding data confirming direct interaction with purified HDAC6 protein [1], this compound can be used as a positive control in biophysical assays (MST, SPR, ITC) when establishing target engagement workflows for new HDAC6 ligand candidates.

Regioisomer SAR Studies: Fluorenone-Benzamide Hybrids

The distinct biological profiles of the 3-yl (HDAC6 inhibition) and 2-yl (botulinum neurotoxin inhibition) regioisomers [1][2] provide a defined system for investigating how fluorenone substitution position dictates target selectivity, supporting chemical biology studies on positional SAR.

Application
Selection Property
Validation Focus
HDAC6 Inhibitor Screening & Lead Optimization
Benzamide ZBG chemotype with fluorenone scaffold
HDAC6 enzymatic inhibition and MST binding
Multidrug Resistance Models (P-gp+)
Cell-model endpoint in drug-resistant leukemia cells
Comparative response in CCRF-CEM vs CEM/ADR5000
Biophysical Target Engagement Workflows
Direct HDAC6 target engagement evidence
MST binding reproducibility with purified HDAC6
Regioisomer SAR Studies
3-yl vs 2-yl positional selectivity profile
Functional profiling against 2-yl regioisomer
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